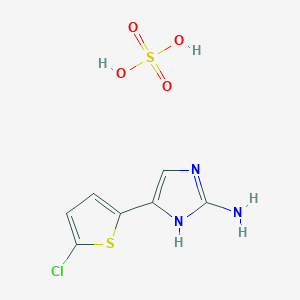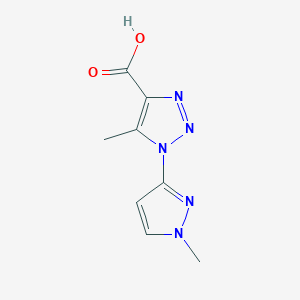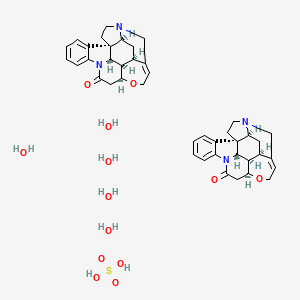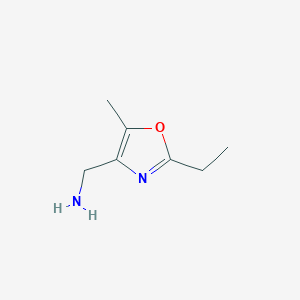
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid
Overview
Description
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid (also known as 4-CTSI-SA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid thiophene and is a member of the imidazole family. 4-CTSI-SA has been studied for its potential use in drug synthesis, biochemistry, and physiology.
Scientific Research Applications
Antiviral Research
This compound has been investigated for its potential antiviral properties. Derivatives of thiophene-imidazole have shown activity against plant viruses, such as the tobacco mosaic virus . The incorporation of sulfonamides into thiadiazole rings, which is structurally similar to the compound , can produce compounds that act as carbonic anhydrase inhibitors, potentially offering plant anti-viral activities .
Antibacterial and Antifungal Applications
The structural motifs present in the compound are associated with antibacterial and antifungal properties. Research indicates that thiophene and imidazole derivatives can inhibit the growth of various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents .
Agricultural Chemical Development
Compounds with a thiophene-imidazole structure have been explored for their herbicidal and fungicidal properties. They could be used to develop new pesticides or herbicides that are more effective and environmentally friendly .
Cancer Research
Thiadiazole sulfonamides, which share a similar structure with the compound, have been synthesized to inhibit the growth of tumor cells. This suggests that the compound could be a candidate for creating new anticancer agents .
Enzyme Inhibition
Due to the presence of the imidazole ring, the compound may act as an inhibitor for various enzymes, such as carbonic anhydrases. This has implications for drug design and the treatment of diseases where enzyme regulation is crucial .
Neuropharmacology
Imidazole derivatives are known to possess central nervous system activity, including anticonvulsant effects. This compound could be explored for its potential neuropharmacological applications, contributing to the development of new treatments for neurological disorders .
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds. Thiophene derivatives have been reported to possess a wide range of therapeutic properties . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some thiophene derivatives are known to inhibit certain enzymes or interact with specific receptors
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Some thiophene derivatives are known to affect various biochemical pathways, such as inflammatory pathways, oxidative stress pathways, and others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Thiophene derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-imidazol-2-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S.H2O4S/c8-6-2-1-5(12-6)4-3-10-7(9)11-4;1-5(2,3)4/h1-3H,(H3,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSOKXORRBDSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=C(N2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)


![N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)

![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)




![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
